molecular formula C12H10N2O5 B13712311 Ethyl 5-(2-Nitrophenyl)isoxazole-3-carboxylate

Ethyl 5-(2-Nitrophenyl)isoxazole-3-carboxylate

Cat. No.: B13712311
M. Wt: 262.22 g/mol
InChI Key: LBADCTACUCMXOL-UHFFFAOYSA-N
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Description

Ethyl 5-(2-Nitrophenyl)isoxazole-3-carboxylate is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of an ethyl ester group at the 3-position and a nitrophenyl group at the 5-position of the isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-Nitrophenyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 2-chloro-2-(hydroxyimino)acetate with a suitable dipolarophile under microwave conditions to yield the desired isoxazole derivative . The reaction conditions often include the use of catalysts such as Cu(I) or Ru(II) for the (3 + 2) cycloaddition reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-Nitrophenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of amides or alcohol derivatives.

Scientific Research Applications

Ethyl 5-(2-Nitrophenyl)isoxazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-(2-Nitrophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the isoxazole ring can interact with enzymes and receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-phenylisoxazole-3-carboxylate: Similar structure but lacks the nitro group.

    Methyl 5-(2-Nitrophenyl)isoxazole-3-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.

Uniqueness

This compound is unique due to the presence of both the nitrophenyl and ethyl ester groups. This combination imparts specific chemical and biological properties that are distinct from other isoxazole derivatives .

Properties

Molecular Formula

C12H10N2O5

Molecular Weight

262.22 g/mol

IUPAC Name

ethyl 5-(2-nitrophenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C12H10N2O5/c1-2-18-12(15)9-7-11(19-13-9)8-5-3-4-6-10(8)14(16)17/h3-7H,2H2,1H3

InChI Key

LBADCTACUCMXOL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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